Methyl 3,3,3-trifluoro-DL-lactate
Overview
Description
Methyl 3,3,3-trifluoro-DL-lactate, also known as methyl 2-hydroxy-3,3,3-trifluoropropanoate, is a fluorinated organic compound with the molecular formula C4H5F3O3 and a molecular weight of 158.08 g/mol . This compound is characterized by the presence of three fluorine atoms attached to the terminal carbon of the lactate structure, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3,3,3-trifluoro-DL-lactate can be synthesized through the esterification of 3,3,3-trifluoropyruvic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process, where 3,3,3-trifluoropyruvic acid and methanol are fed into a reactor with an acid catalyst. The reaction mixture is then distilled to separate the desired ester from by-products and unreacted starting materials .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield alcohol derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: 3,3,3-trifluoropyruvic acid.
Reduction: Methyl 3,3,3-trifluoro-2-hydroxypropanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3,3,3-trifluoro-DL-lactate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of fluorinated compounds.
Biology: Employed in studies involving enzyme inhibition and metabolic pathways.
Medicine: Investigated for its potential use in drug development due to its unique fluorinated structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3,3,3-trifluoro-DL-lactate involves its interaction with various molecular targets, primarily through its fluorine atoms. The presence of fluorine enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to inhibition of enzymes or alteration of metabolic pathways .
Comparison with Similar Compounds
- Methyl 2-hydroxy-3,3,3-trifluoropropanoate
- Methyl 2-hydroxy-3,3,3-trifluoropropionate
Comparison: Methyl 3,3,3-trifluoro-DL-lactate is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable compound in various applications .
Properties
IUPAC Name |
methyl 3,3,3-trifluoro-2-hydroxypropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O3/c1-10-3(9)2(8)4(5,6)7/h2,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNQCBRCAKLZDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375027 | |
Record name | methyl 3,3,3-trifluoro-dl-lactate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93496-85-6 | |
Record name | methyl 3,3,3-trifluoro-dl-lactate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3,3,3-trifluoro-DL-lactate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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